Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro-
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Overview
Description
Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- is a chemical compound characterized by the presence of a pentane backbone substituted with a 3-chloropropylthio group and five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- typically involves a multi-step process. One common method includes the reaction of pentane derivatives with 3-chloropropylthiol under controlled conditions. The reaction is often facilitated by the presence of a catalyst and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the desired purity and quality. The process may also incorporate safety measures to handle the reactive intermediates and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropropylthio group to a thiol or other reduced forms.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-: This compound has a sulfonyl group instead of a thio group, leading to different chemical properties and reactivity.
5-Chloro-1-pentyne: This compound features a triple bond and a chlorine atom, offering distinct reactivity compared to the pentafluoro derivative.
Uniqueness
Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- is unique due to its combination of a pentane backbone, a 3-chloropropylthio group, and five fluorine atoms. This specific arrangement imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-(3-chloropropylsulfanyl)-1,1,1,2,2-pentafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF5S/c9-4-2-6-15-5-1-3-7(10,11)8(12,13)14/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUZCKKDCRCJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CSCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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